molecular formula C10H8ClF3N2O B13584478 4-[4-(trifluoromethoxy)phenyl]-1H-pyrazolehydrochloride

4-[4-(trifluoromethoxy)phenyl]-1H-pyrazolehydrochloride

Cat. No.: B13584478
M. Wt: 264.63 g/mol
InChI Key: GUBPAFCFLMVXIL-UHFFFAOYSA-N
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Description

4-[4-(trifluoromethoxy)phenyl]-1H-pyrazolehydrochloride is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(trifluoromethoxy)phenyl]-1H-pyrazolehydrochloride typically involves the reaction of 4-(trifluoromethoxy)phenylhydrazine hydrochloride with appropriate pyrazole precursors. One common method includes the cyclization of hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions . The reaction is usually carried out in solvents such as ethanol or methanol at elevated temperatures to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(trifluoromethoxy)phenyl]-1H-pyrazolehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethoxy group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in the formation of new functionalized pyrazole compounds.

Scientific Research Applications

4-[4-(trifluoromethoxy)phenyl]-1H-pyrazolehydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(trifluoromethoxy)phenyl]-1H-pyrazolehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites on proteins, modulating their activity and triggering downstream biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of the trifluoromethoxy group and pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H8ClF3N2O

Molecular Weight

264.63 g/mol

IUPAC Name

4-[4-(trifluoromethoxy)phenyl]-1H-pyrazole;hydrochloride

InChI

InChI=1S/C10H7F3N2O.ClH/c11-10(12,13)16-9-3-1-7(2-4-9)8-5-14-15-6-8;/h1-6H,(H,14,15);1H

InChI Key

GUBPAFCFLMVXIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CNN=C2)OC(F)(F)F.Cl

Origin of Product

United States

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